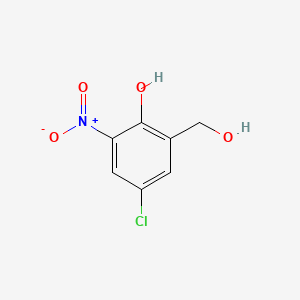

5-Chloro-3-nitrosalicyl alcohol

CAS No.: 77691-34-0

Cat. No.: VC7867353

Molecular Formula: C7H6ClNO4

Molecular Weight: 203.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77691-34-0 |

|---|---|

| Molecular Formula | C7H6ClNO4 |

| Molecular Weight | 203.58 g/mol |

| IUPAC Name | 4-chloro-2-(hydroxymethyl)-6-nitrophenol |

| Standard InChI | InChI=1S/C7H6ClNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-2,10-11H,3H2 |

| Standard InChI Key | GPKWEXOAODIYBU-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CO)O)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=C(C=C(C(=C1CO)O)[N+](=O)[O-])Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with three substituents:

-

A hydroxyl (-OH) group at position 2 (ortho to the carboxylic acid group in precursor forms).

-

A nitroso (-NO) group at position 3.

-

A chlorine atom at position 5.

This substitution pattern creates electronic effects that influence solubility and reactivity. The chlorine atom’s electron-withdrawing nature deactivates the ring, while the nitroso group enhances electrophilic substitution selectivity.

Physicochemical Characteristics

Key properties include:

The crystalline structure facilitates purification via recrystallization, typically using alcohol-water mixtures .

Synthesis and Optimization

Nitration of 5-Chloro-Salicylic Acid

The patented route (CN103992238B) begins with nitration of 5-chloro-salicylic acid using nitrosonitric acid in glacial acetic acid :

-

Reaction Conditions:

-

Temperature: 0–10°C (ice bath during nitration).

-

Nitrating Agent: 90% nitrosonitric acid.

-

Solvent: Glacial acetic acid.

-

This step avoids the low selectivity of traditional nitration methods, which often produce 5-nitro byproducts .

Catalytic Hydrogenation

The intermediate 5-chloro-3-nitrosalicylic acid undergoes hydrogenolysis:

-

Catalyst: 10% palladium on activated carbon.

This single-step reduction concurrently removes the nitroso group and chlorine atom, streamlining production.

Biological and Chemical Activities

Antimicrobial Properties

The compound inhibits bacterial growth by disrupting cell wall synthesis, with enhanced activity against Gram-positive strains. Its efficacy stems from the nitroso group’s ability to generate reactive oxygen species (ROS).

Enzyme Inhibition

5-Chloro-3-nitrosalicyl alcohol acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), showing potential for anti-inflammatory drug development.

Chelation Capacity

The hydroxyl and nitroso groups enable metal ion chelation, particularly Fe³⁺ and Cu²⁺, which is exploitable in wastewater treatment or catalytic systems.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for triazole-containing benzoic acid derivatives, which exhibit antitumor and antiviral activities . For example, coupling with 1,2,3-triazoles enhances bioactivity .

Organic Synthesis

Its selective reactivity enables use in:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl synthesis.

-

Protecting Groups: The nitroso group temporarily blocks reactive sites during multistep syntheses.

Materials Science

Incorporated into polymers, it improves UV absorption and thermal stability, benefiting coatings and adhesives.

Comparison with Structural Analogs

The table below contrasts 5-chloro-3-nitrosalicyl alcohol with related compounds:

Challenges and Future Directions

Toxicity Concerns

Nitroso compounds are mutagenic; handling requires stringent safety protocols. Research into safer derivatives is ongoing.

Functionalization Opportunities

Modifying the hydroxyl group (e.g., acetylation) could enhance bioavailability or solubility for pharmaceutical uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume